2-(tert-butyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one
Description
The compound 2-(tert-butyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one belongs to the chromen-4-one family, characterized by a bicyclic core structure with a ketone group at position 4. Its molecular framework includes a benzo[d]imidazole moiety at position 3, a tert-butyl group at position 2, an ethyl group at position 6, and a hydroxyl group at position 5.
Properties
IUPAC Name |
2-tert-butyl-6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-6-13-11-14-18(12-17(13)26)28-21(23(2,3)4)19(20(14)27)22-24-15-9-7-8-10-16(15)25(22)5/h7-12,26H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRBLXNOFIEPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-tert-butyl-6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one, is a derivative of imidazole. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .
Mode of Action
Given that it is an imidazole derivative, it may interact with its targets in a manner similar to other imidazole-based compounds. Imidazole rings are a key component of many biologically active molecules, including histidine and various enzymes, and can interact with various biological targets through hydrogen bonding and π-π stacking.
Biological Activity
2-(tert-butyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a chromone derivative that exhibits promising biological activities due to its unique structural features. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O3, with a molecular weight of 376.456 g/mol. The structure includes a chromone core with hydroxyl, tert-butyl, and ethyl substituents, along with a benzo[d]imidazole moiety, enhancing its biological potential.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of similar chromone derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. In particular, the compound under discussion has shown promise in inducing apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Morais et al. | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| Ribeiro et al. | U87 glioblastoma | 45.2 ± 13.0 | Suppression of tumor growth |
These findings suggest that the compound may act through mechanisms involving apoptosis and inhibition of tumor growth.
2. Anti-inflammatory Activity
The compound's benzo[d]imidazole component may contribute to its anti-inflammatory properties. Studies on related compounds have reported significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | COX Inhibition (%) | IC50 (μM) |
|---|---|---|
| Compound A | COX-1: 25.91 ± 0.77% | 50 |
| Compound B | COX-2: 85.91 ± 0.23% | 3.11 ± 0.41 |
The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial efficacy of related chromone derivatives has been documented against various pathogens, including bacteria and fungi. Preliminary screenings indicate that the compound may exhibit inhibitory actions against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 200 |
These data point to the potential use of this compound as an antimicrobial agent.
Case Studies
A notable case study involved the synthesis and evaluation of chromone derivatives for their biological activities. Researchers synthesized several analogs and assessed their cytotoxic effects against human cancer cell lines, revealing that specific substitutions significantly enhanced their activity.
Comparison with Similar Compounds
Structural and Molecular Properties
The tert-butyl and methyl-benzoimidazole substituents differentiate this compound from analogs. Below is a comparative analysis with two closely related compounds:
Key Observations :
- The methylpiperazinyl group in introduces basicity and polarity, contrasting with the tert-butyl group’s steric and electron-donating effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
